EPZ031686

Vue d'ensemble

Description

EPZ031686 est un inhibiteur puissant et actif par voie orale de l’enzyme histone méthyltransférase, ciblant spécifiquement la protéine Set et Mynd Domain contenant 3 (SMYD3). Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber SMYD3 avec une valeur de CI50 de 3 nM .

Méthodes De Préparation

La synthèse de l’EPZ031686 implique la préparation d’une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de 40 mg/mL . Le composé est disponible en différentes quantités à des fins de recherche, notamment 1 mg, 5 mg, 10 mg, 25 mg, 50 mg et 100 mg .

Analyse Des Réactions Chimiques

EPZ031686 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels du composé, ce qui améliore sa stabilité et sa biodisponibilité.

Substitution : Les réactifs et les conditions courants utilisés dans ces réactions incluent le DMSO et le chauffage aux ultrasons à 60 °C. Les principaux produits formés à partir de ces réactions sont des dérivés d’this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il est utilisé pour étudier l’inhibition de SMYD3, une protéine impliquée dans divers cancers . Le composé a montré une bonne biodisponibilité après administration orale chez la souris, ce qui en fait un outil adapté pour les études potentielles de validation de cibles in vivo . De plus, this compound est utilisé dans des études liées à la régulation épigénétique, car il peut modifier les états de la chromatine et l’expression des gènes .

Applications De Recherche Scientifique

In Vitro Studies

EPZ031686 has been utilized extensively in in vitro studies to validate its efficacy as a SMYD3 inhibitor. It exhibits a noncompetitive inhibition mechanism regarding its substrates, which is critical for understanding its pharmacodynamics. The compound has shown effective inhibition of SMYD3-mediated methylation of target proteins, such as RNF113A, confirming its potential role in altering cancer cell behavior .

Table 1: In Vitro Activity of this compound

| Target Protein | IC50 (nM) | Mechanism of Action |

|---|---|---|

| SMYD3 | 1.2 | Noncompetitive |

| RNF113A | - | Inhibition confirmed |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that this compound exhibits favorable properties following oral administration in mice. It has a bioavailability of approximately 48% to 69%, depending on the dosage, with a moderate clearance rate . This profile supports its use in further preclinical studies.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 27 ± 3.9 |

| Volume of Distribution (L/kg) | 2.3 ± 0.29 |

| Half-life (hours) | 1.7 ± 0.13 |

| Bioavailability (%) | 48 ± 5.4 (5 mg/kg) 69 ± 8.2 (50 mg/kg) |

In Vivo Applications

The compound's ability to maintain effective concentrations in vivo makes it an attractive candidate for therapeutic applications against tumors expressing high levels of SMYD3. Studies have indicated that this compound can inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Case Studies and Clinical Implications

Recent findings highlight the therapeutic implications of inhibiting SMYD3 with this compound:

- Small Cell Lung Cancer : Research indicates that SMYD3 inhibition can enhance sensitivity to alkylating agents used in chemotherapy, suggesting that this compound could be combined with existing therapies to improve patient outcomes .

- Breast Cancer Models : In models where SMYD3 is overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis, underscoring its potential as a targeted therapy for specific cancer types .

Mécanisme D'action

EPZ031686 exerce ses effets en inhibant l’enzyme SMYD3, qui est impliquée dans la méthylation des protéines histones et non histones . Cette inhibition entraîne des modifications des états de la chromatine et de l’expression des gènes, affectant finalement les processus cellulaires tels que la prolifération et la différenciation . Les cibles moléculaires et les voies impliquées comprennent la protéine SMYD3 et ses voies de signalisation associées .

Comparaison Avec Des Composés Similaires

EPZ031686 est unique en raison de sa forte puissance et de sa biodisponibilité orale. Les composés similaires comprennent :

BCI-121 : Un autre inhibiteur de SMYD3 avec des propriétés de compétition avec le substrat.

EPZ030456 : Un composé de sulfamide ayant une puissance cellulaire similaire à celle de l’this compound.

LLY-507 et AZ505 : Des inhibiteurs de SMYD2 avec des modes de liaison similaires dans le site de liaison du substrat.

Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs cibles spécifiques et leurs profils de biodisponibilité.

Activité Biologique

EPZ031686 is a novel small molecule inhibitor specifically targeting SMYD3 (Set and Mynd domain containing 3), a lysine methyltransferase implicated in various cancers. This compound is part of a series of oxindole sulfonamides developed through a proprietary screening process by Epizyme, Inc. Its discovery marks a significant advancement in the field of cancer therapeutics, particularly for validating the role of SMYD3 in oncogenesis.

This compound functions as a selective inhibitor of SMYD3, which is known to be overexpressed in several malignancies and associated with poor clinical outcomes. By inhibiting SMYD3, this compound disrupts the methylation processes that are crucial for cancer cell proliferation and survival. The compound demonstrates potent cellular activity with an IC50 in the low nanomolar range, making it one of the first effective tools for studying SMYD3's role in cancer biology .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits SMYD3 activity, resulting in reduced proliferation of cancer cell lines that overexpress this enzyme. The compound's efficacy was evaluated through various assays measuring cell viability and apoptosis induction. Notably, it exhibited a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good bioavailability and potential for oral administration .

Table 1: Summary of In Vitro Activity of this compound

| Parameter | Value |

|---|---|

| IC50 (Cellular Activity) | Low nanomolar range |

| Bioavailability | High following oral dosing |

| Efflux Ratio | 104 (Caco-2 cells) |

| Free Fraction in Plasma | 0.53 ± 0.12 |

Pharmacokinetics

Pharmacokinetic studies conducted in CD-1 mice indicated that this compound has a moderate clearance rate and an appropriate volume of distribution, with a half-life conducive to therapeutic applications. Following intravenous administration at 1 mg/kg, the compound demonstrated:

- Clearance (CL) : 27 ± 3.9 mL/min/kg

- Volume of Distribution (Vss) : 2.3 ± 0.29 L/kg

- Half-Life () : 1.7 ± 0.13 hours

- Approximately 20% of the dose was excreted unchanged in urine within 24 hours .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 27 ± 3.9 |

| Volume of Distribution (L/kg) | 2.3 ± 0.29 |

| Half-Life (hours) | 1.7 ± 0.13 |

| Renal Clearance (mL/min/kg) | 5.3 ± 1.6 |

Cancer Models

Research utilizing this compound has been pivotal in elucidating the role of SMYD3 in various cancer models. For instance, studies have demonstrated that inhibition of SMYD3 leads to significant reductions in tumor growth in xenograft models, highlighting its potential as an anti-cancer therapeutic agent.

A specific study reported that treatment with this compound resulted in decreased tumor burden and improved survival rates in mouse models bearing tumors with high SMYD3 expression levels .

Future Directions

The promising results from preclinical studies suggest that this compound could advance to clinical trials aimed at evaluating its safety and efficacy in human subjects with cancers characterized by SMYD3 overexpression.

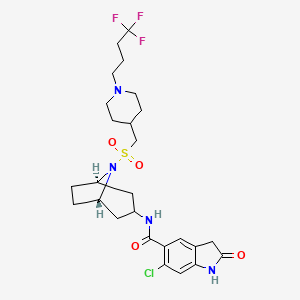

Propriétés

IUPAC Name |

6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIUEJPHNOGBG-IHWFROFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.